![molecular formula C10H11ClO2S B2689939 4-But-3-enylbenzenesulfonyl chloride CAS No. 2089255-95-6](/img/structure/B2689939.png)
4-But-3-enylbenzenesulfonyl chloride
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Overview
Description
Scientific Research Applications
1. Polymer Modification and Biological Functionalization
4-But-3-enylbenzenesulfonyl chloride and similar compounds, like 4-fluorobenzenesulfonyl chloride, are utilized in activating hydroxyl groups of polymeric carriers. These reagents rapidly react with primary or secondary hydroxyl groups to form sulfonate leaving groups, allowing for covalent attachment of biologicals to solid supports like polystyrene microspheres and Sepharose beads. This technique is crucial for attaching enzymes, antibodies, and other biologicals to solid phases, maintaining their biological function. This method has potential therapeutic applications in bioselective separation of human lymphocyte subsets and tumor cells (Chang et al., 1992).
2. Analytical Chemistry and Detection Improvement
In liquid chromatography–mass spectrometry, derivatives of 4-But-3-enylbenzenesulfonyl chloride, such as 4-nitrobenzenesulfonyl chloride, have been used to increase the detection responses of estrogens in biological fluids. This derivatization enhances sensitivity and accuracy, proving useful for diagnosing fetoplacental function in pregnant women (Higashi et al., 2006).
3. Synthetic Chemistry Applications
Compounds like 3-formylbenzenesulfonyl chloride, which are structurally related to 4-But-3-enylbenzenesulfonyl chloride, are synthesized from corresponding benzaldehydes. This method is significant in producing a series of derivatives for chemical applications, highlighting the versatility of sulfonyl chloride compounds in synthesis (Bao et al., 2017).
4. Catalysis and Organic Transformations
Sulfonyl chloride derivatives are utilized in designing oxidation catalysts. For example, 4-tert-butylbenzenesulfonamide has been used to synthesize phthalocyanine, which exhibits stability under oxidative conditions and is effective in the oxidation of olefins like cyclohexene and styrene (Işci et al., 2014).
5. Pharmaceutical and Therapeutic Research
In pharmaceutical research, derivatives of sulfonyl chlorides like 4-But-3-enylbenzenesulfonyl chloride are synthesized for potential applications as antibacterial agents. These compounds are tested for their efficacy against various bacterial strains and are evaluated for their enzymatic inhibition properties (Abbasi et al., 2015).
Safety and Hazards
“4-But-3-enylbenzenesulfonyl chloride” is classified as dangerous . It has hazard statements including “Harmful if swallowed”, “Causes severe skin burns and eye damage”, and "May cause respiratory irritation" . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and ensuring good ventilation .
properties
IUPAC Name |
4-but-3-enylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h2,5-8H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRZZFWETWZDON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(But-3-en-1-yl)benzene-1-sulfonyl chloride | |
CAS RN |
2089255-95-6 |
Source
|
Record name | 4-(but-3-en-1-yl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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